3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a benzenesulfonyl group, a tert-butyl group, and a hydroxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the sulfonation of a chromen-2-one derivative followed by the introduction of the tert-butyl and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and chromen-2-one derivatives. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. The chromen-2-one core may also interact with various biological pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar sulfonation reactions.
Benzenesulfonyl chloride: Used in similar sulfonation processes but lacks the chromen-2-one core.
6-tert-Butyl-8-hydroxy-2H-chromen-2-one: Lacks the benzenesulfonyl group but shares the chromen-2-one core.
Uniqueness
3-(Benzenesulfonyl)-6-tert-butyl-8-hydroxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzenesulfonyl and chromen-2-one moieties allows for diverse reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-tert-butyl-8-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-19(2,3)13-9-12-10-16(18(21)24-17(12)15(20)11-13)25(22,23)14-7-5-4-6-8-14/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNGFNHYIDXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.